molecular formula C16H22N2O5S B5314969 N-allyl-2-[2-methyl-4-(4-morpholinylsulfonyl)phenoxy]acetamide

N-allyl-2-[2-methyl-4-(4-morpholinylsulfonyl)phenoxy]acetamide

Cat. No. B5314969
M. Wt: 354.4 g/mol
InChI Key: XIHKAKGQBNKPFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-2-[2-methyl-4-(4-morpholinylsulfonyl)phenoxy]acetamide is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. The compound is also known as AMMS (allyl-morpholino-metan-sulfonanilide) and has been studied for its potential use in various therapeutic applications.

Mechanism of Action

The exact mechanism of action of N-allyl-2-[2-methyl-4-(4-morpholinylsulfonyl)phenoxy]acetamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory mediators, and their inhibition by AMMS may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
N-allyl-2-[2-methyl-4-(4-morpholinylsulfonyl)phenoxy]acetamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, including prostaglandins and leukotrienes. The compound has also been shown to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using N-allyl-2-[2-methyl-4-(4-morpholinylsulfonyl)phenoxy]acetamide in lab experiments is its potential as a therapeutic agent. The compound has been shown to have anti-inflammatory, anti-tumor, and anti-cancer properties, making it a promising candidate for further research. However, one limitation is the lack of understanding of its exact mechanism of action, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for research on N-allyl-2-[2-methyl-4-(4-morpholinylsulfonyl)phenoxy]acetamide. One direction is further investigation of its potential as a therapeutic agent for various diseases, including cardiovascular diseases, diabetes, and neurodegenerative disorders. Another direction is the development of more efficient synthesis methods for the compound. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis method of N-allyl-2-[2-methyl-4-(4-morpholinylsulfonyl)phenoxy]acetamide involves the reaction of 2-methyl-4-(4-morpholinylsulfonyl)phenol with allyl bromide and subsequent reaction with chloroacetyl chloride. The resulting product is then treated with morpholine to obtain the final product.

Scientific Research Applications

N-allyl-2-[2-methyl-4-(4-morpholinylsulfonyl)phenoxy]acetamide has been studied for its potential use in various therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-cancer properties. The compound has also been studied for its potential use in the treatment of cardiovascular diseases, diabetes, and neurodegenerative disorders.

properties

IUPAC Name

2-(2-methyl-4-morpholin-4-ylsulfonylphenoxy)-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5S/c1-3-6-17-16(19)12-23-15-5-4-14(11-13(15)2)24(20,21)18-7-9-22-10-8-18/h3-5,11H,1,6-10,12H2,2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIHKAKGQBNKPFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)OCC(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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